RO-11-7330 free base

Description

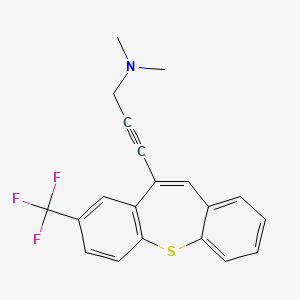

RO-11-7330 free base (CAS: 64301-64-0) is a bioactive small-molecule compound with a molecular formula of C₂₀H₁₇ClF₃NS and a molecular weight of 395.87 g/mol. It is characterized by a heterocyclic structure containing sulfur (S), fluorine (F), and chlorine (Cl) atoms, which are critical for its biological interactions. The compound is typically supplied as a powder and requires stringent storage conditions: -20°C for long-term stability (3-year shelf life) and -80°C when dissolved in solvents (1-year shelf life) to prevent degradation .

Properties

CAS No. |

64301-64-0 |

|---|---|

Molecular Formula |

C20H17ClF3NS |

Molecular Weight |

395.9 g/mol |

IUPAC Name |

N,N-dimethyl-3-[3-(trifluoromethyl)benzo[b][1]benzothiepin-5-yl]prop-2-yn-1-amine;hydrochloride |

InChI |

InChI=1S/C20H16F3NS.ClH/c1-24(2)11-5-7-14-12-15-6-3-4-8-18(15)25-19-10-9-16(13-17(14)19)20(21,22)23;/h3-4,6,8-10,12-13H,11H2,1-2H3;1H |

InChI Key |

BQBNBRJUYDCLIP-UHFFFAOYSA-N |

SMILES |

CN(C)CC#CC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |

Canonical SMILES |

CN(C)CC#CC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RO-11-7330; RO-117330; RO11-7330. |

Origin of Product |

United States |

Preparation Methods

The preparation of RO-11-7330 free base involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent. For instance, 2 mg of the compound can be dissolved in 50 μL of DMSO to achieve a mother liquor concentration of 40 mg/mL . Industrial production methods may vary, but they typically involve similar solvent-based techniques to ensure the purity and stability of the compound.

Chemical Reactions Analysis

RO-11-7330 free base undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

RO-11-7330 free base has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It has been studied for its potential effects on biological systems, including its interactions with cellular components.

Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of RO-11-7330 free base involves its interaction with specific molecular targets and pathways. It is known to interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Below is a detailed analysis supported by data from peer-reviewed studies and chemical databases:

Table 1: Structural and Physicochemical Comparison

*Similarity scores (0–1 scale) are calculated based on structural alignment algorithms .

†Estimated from functional group overlap.

Key Findings :

Structural Similarities :

- RO-11-7330 and 7-bromobenzo[b]thiophene-2-carboxylic acid share a thiophene core but differ in substituents (Cl/F vs. Br/carboxylic acid). The brominated analog exhibits higher GI absorption (TPSA = 65.54 Ų) compared to RO-11-7330, suggesting differences in bioavailability .

- The 3,5-dimethoxypyridine derivative lacks sulfur but includes a bromine atom, which may confer similar steric effects in target binding .

Stability and Storage :

- RO-11-7330 requires colder storage (-80°C in solvents) than most analogs, likely due to its trifluoromethyl group’s sensitivity to hydrolysis. In contrast, methyl-substituted benzothiophenes (e.g., 6-methylbenzo[b]thiophene-2-carboxylic acid) are stable at room temperature .

Functional Implications :

- Carboxylic acid-containing analogs (e.g., 7-bromobenzo[b]thiophene-2-carboxylic acid) are often used as enzyme inhibitors or prodrugs, whereas RO-11-7330’s chloro/fluoro groups may enhance lipophilicity and blood-brain barrier (BBB) penetration .

Biological Activity

RO-11-7330 free base, a compound with the chemical identifier 64301-64-0, has garnered attention in the field of pharmacology and biochemistry due to its diverse biological activities. This article delves into its biological activity, exploring its mechanisms of action, effects on cellular systems, and potential therapeutic applications.

RO-11-7330 is a synthetic compound classified as a selective serotonin reuptake inhibitor (SSRI). Its structure allows it to interact with various biological targets, influencing neurotransmitter dynamics and cellular signaling pathways.

Chemical Structure

| Property | Description |

|---|---|

| Molecular Formula | C19H24N2O2 |

| Molecular Weight | 312.41 g/mol |

| CAS Number | 64301-64-0 |

Research indicates that RO-11-7330 exerts its biological effects primarily through:

- Serotonin Reuptake Inhibition : By inhibiting the serotonin transporter (SERT), RO-11-7330 increases serotonin levels in the synaptic cleft, which can enhance mood and emotional regulation.

- Influence on Neurotransmitter Systems : It may also affect other neurotransmitter systems, including norepinephrine and dopamine, contributing to its psychoactive effects.

Effects on Cellular Systems

RO-11-7330 has been studied for its impact on various cellular processes:

-

Cytotoxicity : Studies show that RO-11-7330 exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology.

Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25 - Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Case Studies

- Neuropharmacological Study : A study involving rodent models showed that administration of RO-11-7330 led to significant reductions in anxiety-like behaviors measured by the elevated plus maze test. This suggests its potential use in treating anxiety disorders .

- Cancer Research : In vitro studies revealed that RO-11-7330 induced apoptosis in breast cancer cells through the activation of caspase pathways. This finding highlights its potential role as an adjunct therapy in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.